REACTION_CXSMILES
|
Cl[C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C([O-])([O-])=O.[K+].[K+].C1C=CC(P(C2C=CC=CC=2)CCCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl:45][CH2:46][CH2:47][CH2:48][CH2:49][C:50]#[CH:51]>CC([O-])=O.CC([O-])=O.[Pd+2].CC#N>[Cl:45][CH2:46][CH2:47][CH2:48][CH2:49][C:50]#[C:51][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2.3,6.7.8|
|
Name
|
|
Quantity
|
2571 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1N
|
Name
|
|
Quantity
|
8292 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
682 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
|
Name
|
|
Quantity
|
180 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
2565 mg
|
Type
|
reactant
|
Smiles
|
ClCCCCC#C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under Ar atmosphere for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 80° C. under Ar atmosphere for 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtrated
|
Type
|
WASH
|
Details
|
insoluble material was washed with CH3CN
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (AcOEt/hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCC#CC1=NC=CC=C1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: CALCULATEDPERCENTYIELD | 14.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |